molecular formula C18H21FN4O2S B2975637 5-[(2,6-dimethylmorpholin-4-yl)(3-fluorophenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 1005041-35-9

5-[(2,6-dimethylmorpholin-4-yl)(3-fluorophenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2975637
CAS No.: 1005041-35-9
M. Wt: 376.45
InChI Key: IEVXCZBUXQZCHV-UHFFFAOYSA-N
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Description

5-[(2,6-dimethylmorpholin-4-yl)(3-fluorophenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a morpholine ring, a fluorophenyl group, and a triazolothiazole core, which contribute to its diverse chemical reactivity and biological activity.

Scientific Research Applications

5-[(2,6-dimethylmorpholin-4-yl)(3-fluorophenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-dimethylmorpholin-4-yl)(3-fluorophenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiazole core, followed by the introduction of the fluorophenyl group and the morpholine ring. Key steps include:

    Formation of the Triazolothiazole Core: This can be achieved through cyclization reactions involving thiosemicarbazide and α-haloketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Morpholine Ring: The final step involves the reaction of the intermediate compound with 2,6-dimethylmorpholine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-dimethylmorpholin-4-yl)(3-fluorophenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyls, or aryls.

Mechanism of Action

The mechanism of action of 5-[(2,6-dimethylmorpholin-4-yl)(3-fluorophenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,6-dimethylmorpholin-4-yl)(3-fluorophenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is unique due to its combination of a morpholine ring, a fluorophenyl group, and a triazolothiazole core. This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

5-[(2,6-dimethylmorpholin-4-yl)-(3-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2S/c1-10-8-22(9-11(2)25-10)15(13-5-4-6-14(19)7-13)16-17(24)23-18(26-16)20-12(3)21-23/h4-7,10-11,15,24H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVXCZBUXQZCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C2=CC(=CC=C2)F)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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